N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, including a chloro-substituted aromatic ring and a pyrrolo-pyrimidine moiety, which are known for their biological activity. This compound falls under the classification of amide derivatives, specifically those containing a pyrrolo-pyrimidine framework, which has been studied for its medicinal properties.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can be approached through several methods. One common strategy involves the reaction of a substituted aniline with a thioacetate derivative of the pyrrolo-pyrimidine compound.
The molecular formula for N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is , with a molecular weight of approximately 481.0 g/mol.
COc1ccc(NC(=O)CSc2nc3c(-c4ccccc4)c[nH]c3c(=O)n2C2CC2)cc1ClThe structure features a central pyrrolo-pyrimidine core that is substituted at various positions, contributing to its biological activity.
N-(3-chloro-4-methoxyphenyl)-2-{(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2(1H)-yl)thio}acetamide can undergo several chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and yield of the desired products.
The mechanism of action for N-(3-chloro-4-methoxyphenyl)-2-{(3-cyclopropyl-4-oxo-7-phenyldihydro-pyrrolo[3,2-d]pyrimidin - 2(1H)-yl)thio}acetamide is primarily related to its interaction with specific biological targets:
While specific physical properties such as density and boiling point are not extensively documented for this compound, general characteristics can be inferred based on its structure:
Key chemical properties include:
N-(3-chloro-4-methoxyphenyl)-2-{(3-cyclopropyl - 4 - oxo - 7 - phenyl - 4,5 - dihydro - 3H - pyrrolo[3,2-d]pyrimidin - 2(1H)-yl)thio}acetamide has potential applications in:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5